4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide
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Description
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N8O and its molecular weight is 378.44. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Potential
Compounds related to 1,2,4-triazolopyrimidines, similar in structure to the chemical , have demonstrated promising antihypertensive activity. Some of these compounds include morpholine, piperidine, or piperazine moieties, indicating a potential for antihypertensive applications (Bayomi et al., 1999).
Anti-Inflammatory and Analgesic Properties
Novel benzodifuranyl derivatives, including structures related to 1,2,4-triazolopyrimidines, have shown significant inhibitory activity against cyclooxygenase enzymes (COX-1/COX-2), suggesting their use as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
1,2,4-Triazole derivatives, structurally related to the chemical , have exhibited good antimicrobial activity against various microorganisms. These findings suggest the potential use of such compounds in antimicrobial applications (Fandaklı et al., 2012).
Serotonin Antagonist Activity
Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have shown potent 5-HT2 antagonist activity. These findings indicate the potential of structurally related compounds in therapeutic applications targeting serotonin receptors (Watanabe et al., 1992).
Potential Anticancer Applications
Synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, which are structurally related to the compound , suggests potential applications in cancer treatment. Some of these derivatives have shown moderate effects against bacterial and fungal species, indicating their use in anticancer and antimicrobial therapies (Abdel‐Aziz et al., 2008).
Neuroinflammation Imaging
The synthesis of a compound structurally similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has been proposed as a PET agent for imaging IRAK4 enzyme in neuroinflammation, indicating its potential in neuroimaging applications (Wang et al., 2018).
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-2-15-5-3-4-6-16(15)24-19(28)26-9-7-25(8-10-26)17-11-18(22-13-21-17)27-14-20-12-23-27/h3-6,11-14H,2,7-10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZMJCNHAQMOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.